

Application Note: Mass Spectrometry Analysis of Afzelechin 3-O-xyloside

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Compound of Interest

Compound Name: Afzelechin 3-O-xyloside

Cat. No.: B15595825

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Introduction

Afzelechin 3-O-xyloside is a flavan-3-ol glycoside, a class of natural compounds known for their diverse biological activities, including antioxidant and anti-inflammatory properties.^{[1][2][3]} Accurate and sensitive analytical methods are crucial for the characterization and quantification of this compound in various matrices, which is essential for research, quality control, and the development of new therapeutic agents. This document provides a comprehensive guide to the analysis of **Afzelechin 3-O-xyloside** using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for the identification and quantification of secondary metabolites in complex samples.^{[4][5]}

Quantitative Data Summary

While specific quantitative data for **Afzelechin 3-O-xyloside** is not extensively available in the literature, the following tables provide representative data based on the analysis of similar flavan-3-ol glycosides. These values can serve as a benchmark for method development and validation.

Table 1: Illustrative LC-MS/MS Method Parameters for **Afzelechin 3-O-xyloside** Analysis

Parameter	Value
LC System	UPLC or HPLC System[6]
Column	Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[6]
Mobile Phase A	Water with 0.1% formic acid[6]
Mobile Phase B	Acetonitrile with 0.1% formic acid[6]
Gradient	Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for re-equilibration.[6]
Flow Rate	0.2 - 0.4 mL/min[6]
Column Temperature	30 - 40 °C[6]
Injection Volume	1 - 5 µL
MS System	Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)[7]
Ionization Mode	Negative Electrospray Ionization (ESI-) is often more sensitive for flavonoids.[7]
MRM Transitions (Illustrative)	Precursor Ion (m/z) -> Product Ion 1 (m/z), Product Ion 2 (m/z)
Collision Energy	Optimized for the specific instrument and compound
Source Temperature	120 - 150 °C
Desolvation Temperature	350 - 500 °C

Table 2: Representative Quantitative Performance Data (Illustrative)

Parameter	Value
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	0.5 - 5 ng/mL
Limit of Quantification (LOQ)	1 - 15 ng/mL
Intra-day Precision (RSD, %)	< 15%
Inter-day Precision (RSD, %)	< 15%
Accuracy (RE, %)	-15% to 15%
Recovery (%)	85 - 110%

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines the extraction of **Afzelechin 3-O-xyloside** from a plant matrix.

Materials:

- Dried and powdered plant material
- 80% Methanol or ethanol[6]
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.22 μ m)
- Solid-Phase Extraction (SPE) C18 cartridges (optional)[6]

Procedure:

- Weigh 1 gram of the powdered plant material into a centrifuge tube.

- Add 10 mL of 80% methanol.
- Vortex for 1 minute to ensure thorough mixing.
- Sonicate for 30 minutes in an ultrasonic bath to enhance extraction efficiency.[6]
- Centrifuge the mixture at 4000 rpm for 15 minutes.[6]
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.[6]
- Optional Cleanup (SPE):
 - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
 - Load the filtered extract onto the cartridge.
 - Wash the cartridge with 5 mL of water to remove polar impurities.
 - Elute the flavonoids with 5 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 1 mL of the initial mobile phase.[6]

LC-MS/MS Analysis

This protocol describes the instrumental analysis of the prepared sample.

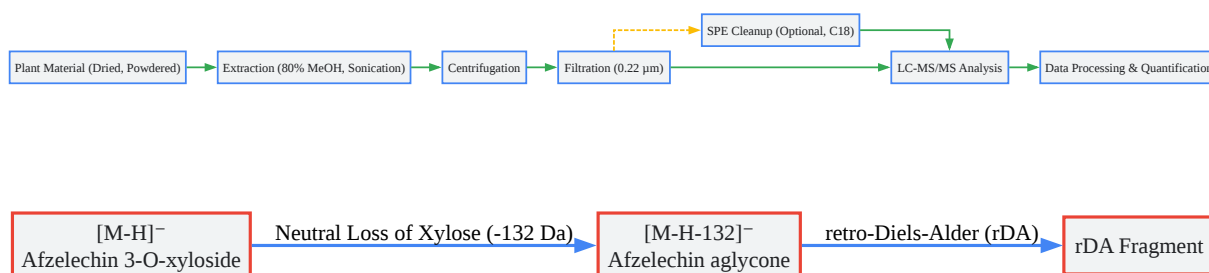
Procedure:

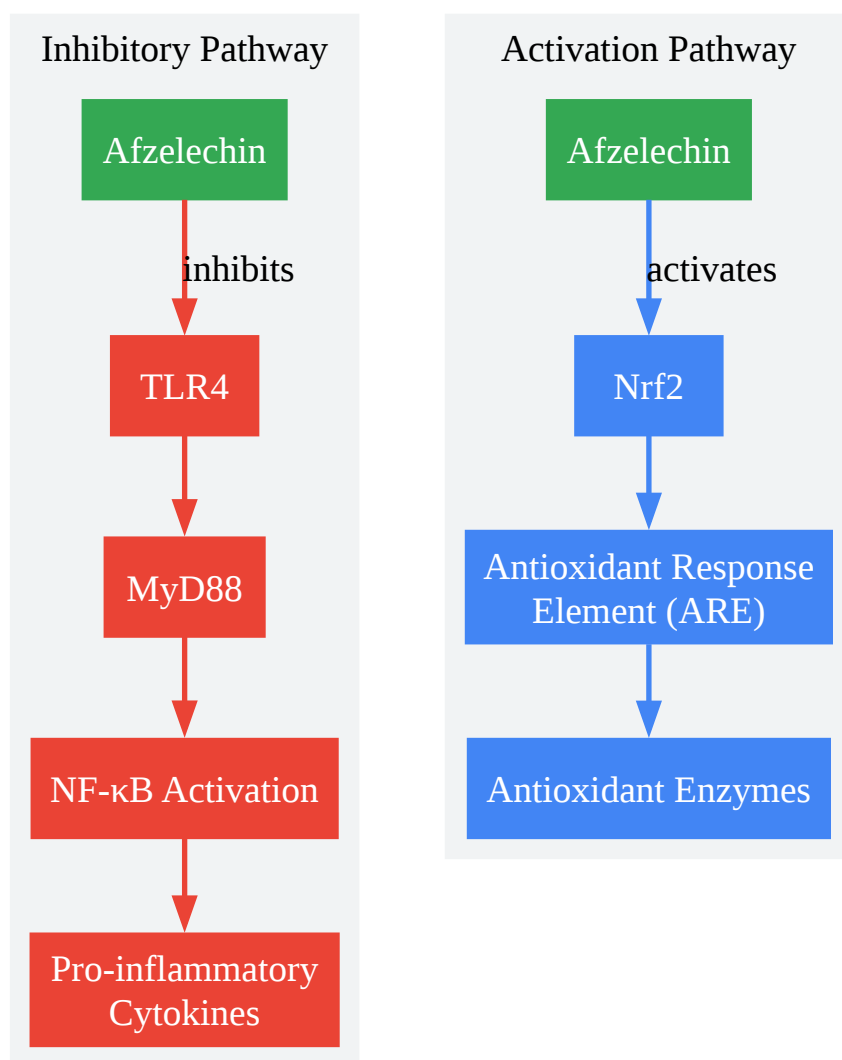
- Set up the LC-MS/MS system with the parameters outlined in Table 1.
- Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
- Inject the prepared sample into the LC-MS/MS system.

- Acquire data in Multiple Reaction Monitoring (MRM) mode for quantification or in full scan and product ion scan modes for identification.
- For quantification, a calibration curve should be prepared using a certified reference standard of **Afzelechin 3-O-xyloside**.

Visualizations

Experimental Workflow





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